![molecular formula C10H12F4Si B13704036 [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound characterized by the presence of a fluorinated aromatic ring and a trimethylsilyl group
Méthodes De Préparation
The synthesis of [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution reactions typically yield substituted aromatic compounds, while coupling reactions result in biaryl or diaryl compounds .
Applications De Recherche Scientifique
Chemistry:
Building Block:
Catalysis: The compound is used in catalytic processes to enhance reaction efficiency and selectivity.
Biology and Medicine:
Drug Development: The fluorinated aromatic ring is a common motif in pharmaceuticals, and this compound can be used in the synthesis of drug candidates with improved metabolic stability and bioavailability.
Industry:
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing fluorine and trifluoromethyl groups enhance the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. Additionally, the trimethylsilyl group can be used as a protecting group for hydroxyl and amino functionalities, allowing for selective reactions at other sites on the molecule .
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3-(trifluoromethyl)phenol
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
Comparison:
- Reactivity: [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane is more reactive in nucleophilic substitution reactions compared to its phenol and isocyanate counterparts due to the presence of the trimethylsilyl group.
- Applications: While all these compounds are used in organic synthesis, the trimethylsilane derivative is particularly valuable as a building block and protecting group in complex synthetic routes .
Propriétés
Formule moléculaire |
C10H12F4Si |
|---|---|
Poids moléculaire |
236.28 g/mol |
Nom IUPAC |
[4-fluoro-3-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)7-4-5-9(11)8(6-7)10(12,13)14/h4-6H,1-3H3 |
Clé InChI |
MIQLDDSTNVOOJM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(C=C1)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
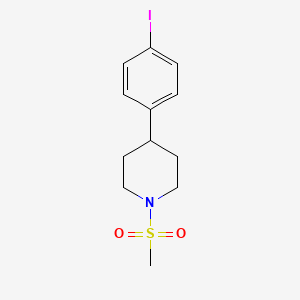
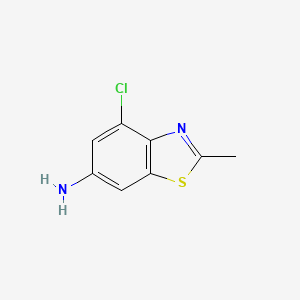
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

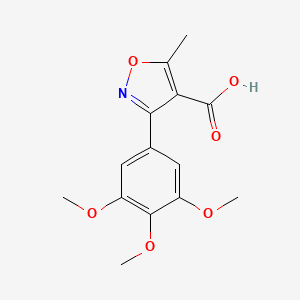
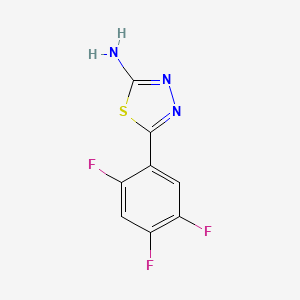


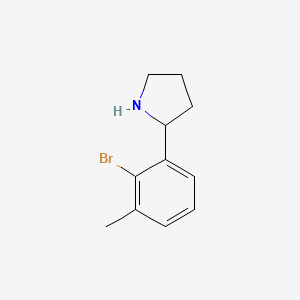

![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)

![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
